Dissociation of PPARγ Transactivation Potency from Glycemic Efficacy vs. Rosiglitazone
CLX-0921 (CAS 606932-81-4) demonstrates a 31.6-fold weaker PPARγ transactivation potency compared to rosiglitazone, yet maintains equipotent glucose-lowering efficacy [1]. This dissociation between receptor activation strength and metabolic outcome represents a pharmacologically meaningful distinction from conventional TZDs where efficacy is typically proportional to PPARγ binding and activation [1].
| Evidence Dimension | PPARγ transactivation (EC₅₀) |
|---|---|
| Target Compound Data | 0.284 μM (284 nM) |
| Comparator Or Baseline | Rosiglitazone: 0.009 μM (9 nM) |
| Quantified Difference | 31.6-fold weaker activation |
| Conditions | PPARγ transactivation reporter assay in HEK293 cells expressing Gal4-PPARγ chimeric receptor |
Why This Matters
This dissociation profile supports procurement for studies investigating PPARγ-mediated metabolic improvements independent of full transcriptional activation, potentially informing next-generation insulin sensitizer design.
- [1] Dey D, Medicherla S, Neogi P, Gowri M, Cheng J, Gross C, Sharma SD, Reaven GM, Nag B. A novel peroxisome proliferator-activated gamma (PPAR gamma) agonist, CLX-0921, has potent antihyperglycemic activity with low adipogenic potential. Metabolism. 2003 Aug;52(8):1012-8. doi: 10.1016/s0026-0495(03)00152-5. PMID: 12898466. View Source
